An In-depth Technical Guide to N-(2-fluorobenzyl)-N-methylguanidine Sulfate
An In-depth Technical Guide to N-(2-fluorobenzyl)-N-methylguanidine Sulfate
This guide provides a comprehensive overview of the chemical properties, potential synthesis, and inferred biological and safety considerations for N-(2-fluorobenzyl)-N-methylguanidine sulfate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Given the limited publicly available data on this specific compound, this guide synthesizes information from structurally related molecules to provide a reasoned and scientifically grounded perspective.
Introduction and Chemical Identity
N-(2-fluorobenzyl)-N-methylguanidine sulfate is a substituted guanidinium salt. The core structure features a guanidine group, a basic functional group known for its ability to form resonance-stabilized cations, substituted with a methyl group and a 2-fluorobenzyl group. The sulfate salt form suggests it is a crystalline solid with increased stability and solubility in aqueous solutions compared to its free base.
Chemical Structure
The chemical structure of N-(2-fluorobenzyl)-N-methylguanidine sulfate is characterized by a central guanidinium core with a 2-fluorobenzyl and a methyl substituent on one of the nitrogen atoms, paired with a sulfate anion.
Physicochemical Properties
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C₉H₁₃FN₃ · ½H₂SO₄ | Based on the structure of the cation and the divalent sulfate anion. |
| Appearance | White to off-white crystalline solid. | Typical appearance for organic sulfate salts. |
| Solubility | Likely soluble in water and polar organic solvents. | The presence of the sulfate counter-ion generally enhances aqueous solubility. |
| Basicity | The guanidine group is strongly basic (pKa of the protonated form is typically around 13.5). | The 2-fluorobenzyl and methyl groups may slightly modulate this basicity. |
Synthesis and Manufacturing
A definitive, published synthesis protocol for N-(2-fluorobenzyl)-N-methylguanidine sulfate is not currently available in peer-reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted guanidines.
Proposed Synthetic Pathway
A common method for synthesizing N,N-disubstituted guanidines involves the reaction of a corresponding amine with a guanylating agent. A potential synthetic route for N-(2-fluorobenzyl)-N-methylguanidine is outlined below. The final step would involve salt formation with sulfuric acid.
Caption: Proposed synthetic workflow for N-(2-fluorobenzyl)-N-methylguanidine sulfate.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-methyl-1-(2-fluorophenyl)methanamine
-
To a solution of 2-fluorobenzylamine (1 equivalent) in a suitable solvent (e.g., methanol), add a mild base (e.g., potassium carbonate, 1.5 equivalents).
-
Add a methylating agent, such as methyl iodide (1.1 equivalents), dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-methyl-1-(2-fluorophenyl)methanamine.
Step 2: Synthesis of N-(2-fluorobenzyl)-N-methylguanidine
-
Dissolve N-methyl-1-(2-fluorophenyl)methanamine (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add a guanylating agent such as S-methylisothiourea sulfate (0.55 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Step 3: Formation of the Sulfate Salt
-
Dissolve the purified N-(2-fluorobenzyl)-N-methylguanidine in a suitable solvent (e.g., ethanol).
-
Slowly add a stoichiometric amount of sulfuric acid (0.5 equivalents) dissolved in the same solvent.
-
Stir the mixture at room temperature. The sulfate salt should precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield N-(2-fluorobenzyl)-N-methylguanidine sulfate.
Potential Pharmacological and Biological Activity
The pharmacological profile of N-(2-fluorobenzyl)-N-methylguanidine sulfate is not documented. However, based on its structural similarity to other benzylguanidine derivatives, some potential biological activities can be inferred.
Analogy to Fluorobenzylguanidines in PET Imaging
A notable structurally related compound is meta-[18F]fluorobenzylguanidine ([18F]MFBG), a radiotracer used in positron emission tomography (PET) for imaging neuroendocrine tumors. [18F]MFBG is an analog of norepinephrine and is taken up by the norepinephrine transporter (NET).[1] This suggests that N-(2-fluorobenzyl)-N-methylguanidine could also interact with NET, although its affinity and specificity would require experimental validation.
Potential Antimicrobial Properties
Several studies have reported the antimicrobial activity of various benzyl guanidine derivatives. While a direct analogue with 2-fluoro substitution was not identified in the searched literature, the general class of compounds has shown promise. The guanidinium group is known to interact with bacterial cell membranes, leading to disruption and cell death. The lipophilicity and electronic properties of the 2-fluorobenzyl group would influence this activity.
Analytical Characterization
A combination of standard analytical techniques would be necessary to confirm the identity and purity of N-(2-fluorobenzyl)-N-methylguanidine sulfate.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the 2-fluorobenzyl group, the methyl group, and the guanidinium N-H protons. The aromatic protons would likely show splitting patterns characteristic of a 1,2-disubstituted benzene ring, with additional coupling to the fluorine atom. |
| ¹³C NMR | Resonances for the carbons of the 2-fluorobenzyl and methyl groups, as well as the characteristic guanidinium carbon (~157 ppm). The aromatic carbons would show coupling to the fluorine atom. |
| ¹⁹F NMR | A single resonance for the fluorine atom on the benzyl group. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak for the cation [C₉H₁₃FN₃]⁺. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (guanidinium), C-N stretching, C=N stretching (guanidinium), aromatic C-H and C=C stretching, and C-F stretching. The presence of the sulfate anion would be indicated by strong S=O stretching bands. |
| Elemental Analysis | The percentages of carbon, hydrogen, nitrogen, fluorine, and sulfur would be consistent with the molecular formula C₉H₁₄FN₃O₂S (assuming a 1:0.5 ratio of guanidinium to sulfate). |
Safety and Handling
No specific safety data for N-(2-fluorobenzyl)-N-methylguanidine sulfate is available. Therefore, it should be handled with the caution appropriate for a novel chemical entity. Inferences can be drawn from related compounds.
-
Guanidine and its derivatives can be corrosive and cause skin and eye irritation.[2]
-
Substituted benzylamines can also be skin and eye irritants.[2]
General Handling Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
Conclusion
N-(2-fluorobenzyl)-N-methylguanidine sulfate is a compound with limited available data. This guide has provided a comprehensive overview based on its chemical structure and by drawing parallels with related compounds. The proposed synthetic route offers a viable starting point for its preparation. Its potential pharmacological activities, particularly as a norepinephrine transporter ligand or as an antimicrobial agent, warrant further investigation. As with any novel compound, appropriate analytical characterization and safety precautions are paramount for its study and application.
References
-
MDPI. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Available from: [Link].
-
National Institutes of Health. A Practical, Automated Synthesis of meta-[18F]Fluorobenzylguanidine for Clinical Use. Available from: [Link].
-
PubChem. m-(18F)-Fluorobenzylguanidine. Available from: [Link].
- Google Patents. CN104086545A - Synthesis method of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridyl-3-formamidine hydrochloride.
-
Cole-Parmer. Material Safety Data Sheet - N-Methylbenzylamine. Available from: [Link].
